6,7-Dimethylquinoxaline-2,3-diamine
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Overview
Description
6,7-Dimethylquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N4. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications . This compound is characterized by its fused benzene and pyrazine rings, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorous oxychloride (POCl3) and sodium azide, followed by refluxing for 2-3 hours . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines.
Scientific Research Applications
6,7-Dimethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoxaline-2,3-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the methyl groups at positions 6 and 7.
Quinazoline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another isomer with distinct pharmacological properties.
Uniqueness: 6,7-Dimethylquinoxaline-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
248606-61-3 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6,7-dimethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
KHIYQGLZPMKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)N)N |
Origin of Product |
United States |
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